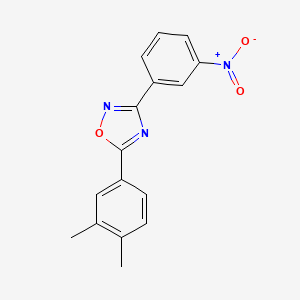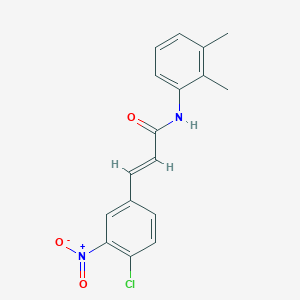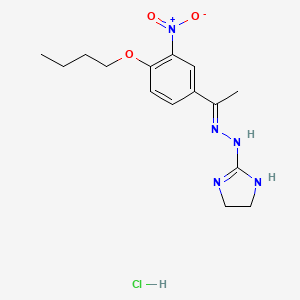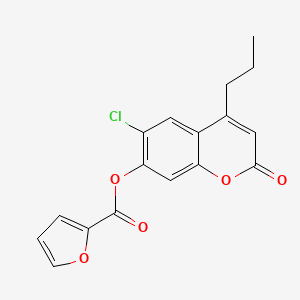
2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-(4-methylphenyl)-6-phenylpyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-(4-methylphenyl)-6-phenylpyrimidine is a chemical compound with potential applications in scientific research. This compound has gained attention due to its unique chemical structure and potential therapeutic properties.
Applications De Recherche Scientifique
2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-(4-methylphenyl)-6-phenylpyrimidine has potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been shown to exhibit potent inhibitory activity against certain enzymes and receptors, making it a potential candidate for drug development. Additionally, this compound has been studied for its potential use in cancer treatment, as it has been shown to induce apoptosis in cancer cells.
Mécanisme D'action
The mechanism of action of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-(4-methylphenyl)-6-phenylpyrimidine is not fully understood. However, it has been shown to inhibit certain enzymes and receptors, including tyrosine kinases and histone deacetylases. These inhibitory effects may contribute to the potential therapeutic properties of this compound.
Biochemical and Physiological Effects:
2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-(4-methylphenyl)-6-phenylpyrimidine has been shown to exhibit a range of biochemical and physiological effects. In addition to its inhibitory effects on enzymes and receptors, this compound has been shown to induce apoptosis in cancer cells and inhibit cell proliferation. It has also been shown to have anti-inflammatory properties and may have potential applications in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-(4-methylphenyl)-6-phenylpyrimidine in lab experiments is its potent inhibitory activity against enzymes and receptors. This makes it a potential candidate for drug development and may provide insights into the mechanisms of certain diseases. However, one limitation is that the mechanism of action of this compound is not fully understood, which may make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research involving 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-(4-methylphenyl)-6-phenylpyrimidine. One area of interest is the potential use of this compound in cancer treatment. Further studies are needed to determine the mechanisms by which this compound induces apoptosis in cancer cells and to assess its efficacy in animal models. Additionally, this compound may have potential applications in the treatment of inflammatory diseases, and further studies are needed to explore this potential. Finally, additional research is needed to fully understand the mechanism of action of this compound and to identify other potential therapeutic targets.
Méthodes De Synthèse
The synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-(4-methylphenyl)-6-phenylpyrimidine involves the reaction of 3,5-dimethyl-1H-pyrazole, 4-methylphenylboronic acid, and phenylpyrimidine-4-carbaldehyde in the presence of a palladium catalyst. This reaction results in the formation of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-(4-methylphenyl)-6-phenylpyrimidine as a white solid.
Propriétés
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)-4-(4-methylphenyl)-6-phenylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4/c1-15-9-11-19(12-10-15)21-14-20(18-7-5-4-6-8-18)23-22(24-21)26-17(3)13-16(2)25-26/h4-14H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTWCCYUGUMWUDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=NC(=C2)C3=CC=CC=C3)N4C(=CC(=N4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-(4-methylphenyl)-6-phenylpyrimidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[4-(benzyloxy)phenyl]-2-(3-chlorophenoxy)acetamide](/img/structure/B5699420.png)

![ethyl [1-methyl-2-(1-piperidinylmethyl)-1H-benzimidazol-5-yl]carbamate](/img/structure/B5699429.png)



![2-{[(4-fluorophenyl)sulfonyl]amino}benzamide](/img/structure/B5699455.png)

![3-(2-furyl)-4-methyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5699480.png)
![N'-[(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methylene]nicotinohydrazide](/img/structure/B5699493.png)